molecular formula C21H19N5O3 B11054324 7-hydroxy-N-(4-methoxyphenyl)-5-methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-hydroxy-N-(4-methoxyphenyl)-5-methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11054324
M. Wt: 389.4 g/mol
InChI Key: VFDMFSIZNSGXAY-UHFFFAOYSA-N
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Description

7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO). This inhibition helps in reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
  • 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol

Uniqueness

7-HYDROXY-N-(4-METHOXYPHENYL)-5-METHYL-2-(PHENYLAMINO)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its unique combination of hydroxyl, methoxyphenyl, and phenylamino groups, which contribute to its potent anti-inflammatory and neuroprotective properties. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-anilino-N-(4-methoxyphenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-13-12-17(27)26-20(22-13)18(19(25-26)23-14-6-4-3-5-7-14)21(28)24-15-8-10-16(29-2)11-9-15/h3-12,23,25H,1-2H3,(H,24,28)

InChI Key

VFDMFSIZNSGXAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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